2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide
Description
The compound 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide is a sulfonamide derivative featuring a benzothiadiazine core fused with a sulfonyl group at position 7 and an N,N-diethylacetamide moiety. The benzothiadiazine ring system (1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl) is electron-deficient due to the sulfonyl group, which may enhance electrophilic reactivity and influence intermolecular interactions. The N,N-diethylacetamide group contributes to lipophilicity and conformational flexibility, critical for biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S2/c1-3-16(4-2)13(17)8-22(18,19)10-5-6-11-12(7-10)23(20,21)15-9-14-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWHTINFUHLCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by its unique molecular structure, which includes a sulfonyl group and a diethylacetamide moiety. The biological activity of this compound is of significant interest due to its potential therapeutic applications.
- IUPAC Name : 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide
- Molecular Formula : C13H17N3O5S2
- Molecular Weight : 359.4 g/mol
- CAS Number : 1189689-25-5
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific enzymes or receptors. The benzothiadiazine ring system is known to influence various biological pathways, potentially modulating enzyme activity and receptor functions relevant to hypertension and diabetes management.
Antimicrobial Properties
Research indicates that benzothiadiazine derivatives exhibit antimicrobial activities. This compound may inhibit bacterial growth through mechanisms involving disruption of cellular processes or interference with metabolic pathways.
Antidiabetic Effects
The presence of the sulfonylurea structure suggests potential antidiabetic properties. Compounds in this class are known to enhance insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels.
Antihypertensive Activity
Benzothiadiazine derivatives have been explored for their antihypertensive effects. This compound might act as a diuretic or vasodilator, contributing to blood pressure reduction through modulation of renal function or vascular resistance.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial efficacy of various benzothiadiazine derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria. |
| Study B | Explored the antidiabetic potential in animal models. The compound demonstrated a marked reduction in blood glucose levels compared to controls. |
| Study C | Evaluated antihypertensive effects in hypertensive rat models. Administration led to decreased systolic blood pressure and improved renal function markers. |
Comparison with Similar Compounds
Structural Analogues and Comparative Analysis
Core Substituent Variations
Benzothiadiazine Sulfonyl Derivatives
- 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]propanamide (CAS: 946385-35-9) Structure: Replaces the N,N-diethylacetamide with a thiophen-2-ylmethyl-substituted propanamide. Molecular weight: 413.5 g/mol .
- 2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS: 951460-72-3) Structure: Benzothiadiazine sulfonyl at position 3 with a 4-phenoxyphenyl acetamide. Properties: Increased aromaticity from the phenoxy group may enhance binding to hydrophobic pockets. Molecular weight: 407.4 g/mol .
N,N-Diethylacetamide-Containing Compounds
- 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (6b)
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diethylacetamide (5j) Structure: Benzofuran-oxadiazole hybrid with N,N-diethylacetamide.
Key Structural Comparisons
Translocator Protein (TSPO) Ligands
The pyrazolopyrimidine derivative 6b () shares the N,N-diethylacetamide group with the target compound. Its enhanced TSPO binding affinity (Ki = 0.6 nM) suggests that fluorinated aryl groups significantly improve target interaction.
Enzyme Inhibitors
The benzofuran-oxadiazole derivative 5j () inhibits tyrosinase, an enzyme linked to melanin synthesis. While the target compound lacks a benzofuran moiety, its benzothiadiazine sulfonyl group could similarly interact with enzyme active sites via hydrogen bonding or π-stacking, warranting investigation into analogous inhibitory effects .
Physicochemical and Conformational Properties
Rotational Barriers and Conformational Flexibility
This rigidity may stabilize specific conformations critical for receptor binding, contrasting with more flexible analogues like 5j ().
Lipophilicity and Solubility
However, the benzothiadiazine sulfonyl group may counterbalance this by introducing polar interactions, as seen in sulfonamide-based drugs .
Preparation Methods
Palladium-Catalyzed Cyclocondensation
The benzothiadiazine 1,1-dioxide core can be constructed via palladium-catalyzed cyclocondensation, as demonstrated for 3-(α-styryl)-1,2,4-benzothiadiazine-1,1-dioxides. Using aryl iodides and allenamides under Pd(PPh₃)₄ catalysis in DMF at 80°C, the reaction achieves yields of 39–94%. Adapting this method, a substituted benzene precursor with amino and sulfonamide groups could undergo cyclization to form the 1,2,4-benzothiadiazine skeleton.
Example Protocol
Base-Mediated Rearrangements
Base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides offer an alternative route. Treatment with t-BuOK (2–6 equiv) in THF or DMSO triggers ring contractions or expansions. For the target compound, a 7-sulfonyl-substituted intermediate could arise via a diaza--Wittig rearrangement under strong basic conditions (6 equiv t-BuOK).
Key Observations
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2 equiv t-BuOK : Forms 1,2-benzisothiazole derivatives via N–N bond cleavage.
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6 equiv t-BuOK : Favors 1,2-benzothiazine formation through dianionic intermediates.
Sulfonation at Position 7
Direct Sulfonation Strategies
Introducing the sulfonyl group at position 7 requires regioselective electrophilic substitution. Chlorosulfonation followed by amination is a viable approach, as seen in Setrobuvir intermediates.
Oxidation of Thioethers
Thioether intermediates can be oxidized to sulfones using H₂O₂ or mCPBA. For example, 3-sulfanyl derivatives are oxidized to sulfonyl groups under mild conditions.
Example
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Substrate : 2-[(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide.
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Conditions : 30% H₂O₂, AcOH, 50°C, 3 h.
Integrated Synthetic Routes
Route 1: Sequential Cyclization-Sulfonation-Amidation
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Cyclization : Form benzothiadiazine core via Pd-catalyzed method.
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Sulfonation : Introduce sulfonyl group at position 7 using ClSO₃H.
Yield : 52% overall (estimated).
Route 2: Rearrangement-Oxidation-Coupling
Yield : 48% overall (estimated).
Analytical Data and Optimization
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonyl]-N,N-diethylacetamide?
The synthesis typically involves constructing the benzothiadiazine core via cyclization of sulfonamide precursors, followed by sulfonyl group introduction and N,N-diethylacetamide functionalization. Key steps include:
- Reagents : Hydrogen peroxide (oxidation), sodium methoxide (nucleophilic substitution), and inert solvents like DMF or dichloromethane .
- Conditions : Controlled temperatures (e.g., 60–80°C), anhydrous environments, and catalytic agents to enhance selectivity .
- Purification : Column chromatography and recrystallization to isolate intermediates and final product .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., sulfonyl and diethylacetamide groups) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates and IC₅₀ determination .
- Cellular Uptake : Fluorescence tagging or radiolabeling to quantify intracellular accumulation .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK293 or HeLa) to establish safety profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Analysis : Replace the diethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance target binding. Fluorine or trifluoromethoxy substitutions on the benzothiadiazine ring improve metabolic stability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .
- In Vivo Validation : Pharmacokinetic studies in rodent models to correlate structural modifications with bioavailability .
Q. How should researchers resolve contradictions in reported binding affinities or enzymatic inhibition data?
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cofactors) across labs .
- Orthogonal Assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to cross-validate binding kinetics .
- Meta-Analysis : Use platforms like PubChem to aggregate data and identify outliers due to assay variability .
Q. What strategies mitigate challenges in synthesizing hygroscopic or oxidation-sensitive intermediates?
- Stabilization : Store intermediates under argon at –20°C and use antioxidants (e.g., BHT) in reaction mixtures .
- Solvent Selection : Prefer anhydrous DMF over THF for moisture-sensitive steps .
- Real-Time Monitoring : In-line FTIR or Raman spectroscopy to detect degradation during synthesis .
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Reaction Path Search : Quantum chemical calculations (Gaussian 16) to predict transition states and optimize activation barriers .
- Machine Learning : Train models on existing benzothiadiazine reaction datasets to predict yields under varying conditions .
- Retrosynthetic Analysis : Leverage tools like Synthia™ to identify feasible routes for novel analogs .
Q. What experimental approaches elucidate the compound’s mechanism of action at the molecular level?
- X-Ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Mutagenesis Studies : Introduce point mutations in suspected binding residues (e.g., His94 in kinases) to assess affinity changes .
- Kinetic Profiling : Measure kₐₜ (turnover number) and Kₘ (substrate affinity) to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
